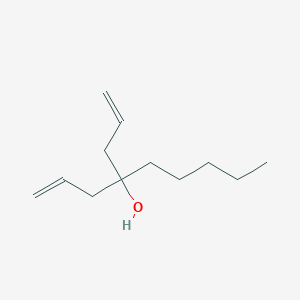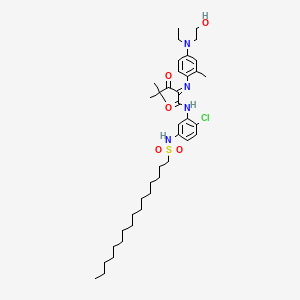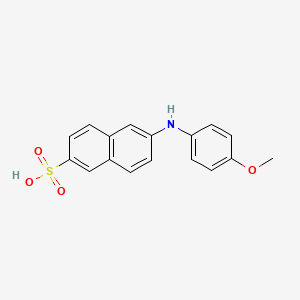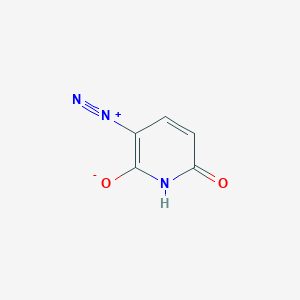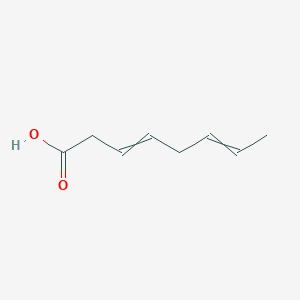
Octa-3,6-dienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Octa-3,6-dienoic acid can be prepared from pent-4-yn-1-ol through a sequence that begins with the extension of the alkyne terminus by hydroboration and ends with the oxidation of the alcohol . This method involves several steps, including hydroboration, oxidation, and purification processes to obtain the final product.
化学反应分析
Octa-3,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols.
科学研究应用
Octa-3,6-dienoic acid has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is studied for its role in the metabolism of fatty acids and its potential biological activities.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
作用机制
The mechanism of action of octa-3,6-dienoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit bacterial transcription by targeting the DNA-dependent RNA polymerase . This interaction disrupts the normal functioning of the enzyme, leading to the inhibition of bacterial growth and proliferation.
相似化合物的比较
Octa-3,6-dienoic acid can be compared with other similar compounds, such as:
Linoleic acid: An essential fatty acid with two double bonds in the cis configuration.
Octadecadienoic acid: A fatty acid with 18 carbon atoms and two double bonds.
Tuataric acid: Another name for this compound, highlighting its unique structure and properties.
The uniqueness of this compound lies in its conjugated alkene units with the E and Z configurations, which are not commonly found in other fatty acids .
属性
CAS 编号 |
70080-68-1 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC 名称 |
octa-3,6-dienoic acid |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2-3,5-6H,4,7H2,1H3,(H,9,10) |
InChI 键 |
GBYPDOLIHMDJLU-UHFFFAOYSA-N |
规范 SMILES |
CC=CCC=CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


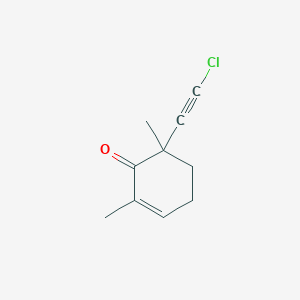
![Bis[3-(trifluoromethyl)phenyl]phosphane](/img/structure/B14466954.png)
![2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate](/img/structure/B14466966.png)
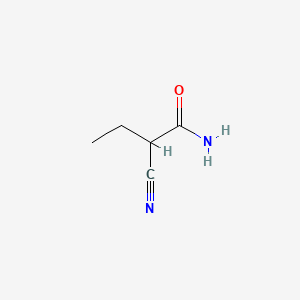

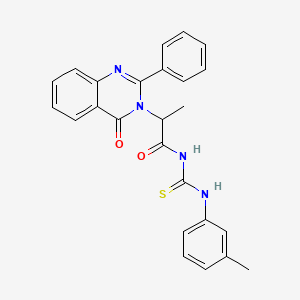
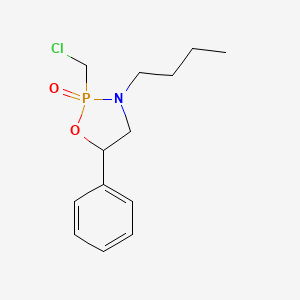
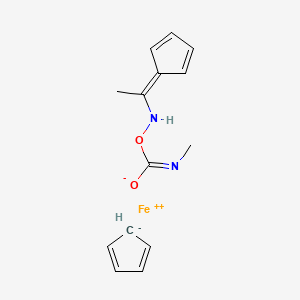
![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
